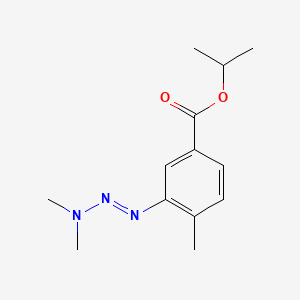
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazeno group attached to a toluate moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate typically involves the reaction of isopropyl p-toluate with a diazonium salt derived from 3,3-dimethyl-1-triazene. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazeno group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the triazeno group, resulting in simpler compounds.
Substitution: The triazeno group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its structural similarity to known antineoplastic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate exerts its effects involves the interaction of the triazeno group with molecular targets. This interaction can lead to the formation of reactive intermediates that affect biological pathways. The compound’s molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, similar to other triazeno compounds .
Comparación Con Compuestos Similares
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate can be compared to other triazeno compounds such as dacarbazine and temozolomide. These compounds share structural similarities but differ in their specific applications and mechanisms of action. For example, dacarbazine is used as an antineoplastic agent for treating malignant melanoma and Hodgkin’s disease . The uniqueness of this compound lies in its specific structure and potential for diverse applications in various fields.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for further study and exploration.
Propiedades
Número CAS |
76765-22-5 |
|---|---|
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
propan-2-yl 3-(dimethylaminodiazenyl)-4-methylbenzoate |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)18-13(17)11-7-6-10(3)12(8-11)14-15-16(4)5/h6-9H,1-5H3 |
Clave InChI |
NIVIIISQCOCKFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC(C)C)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
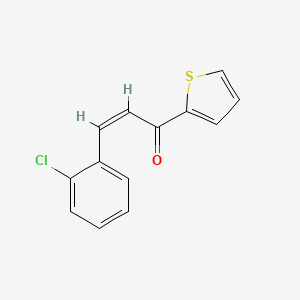
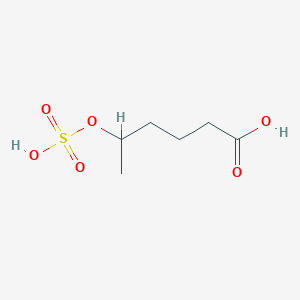
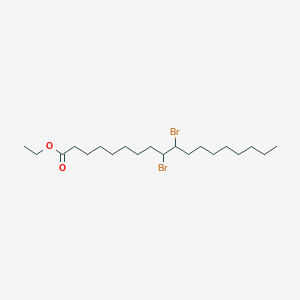
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
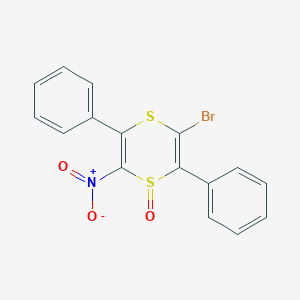
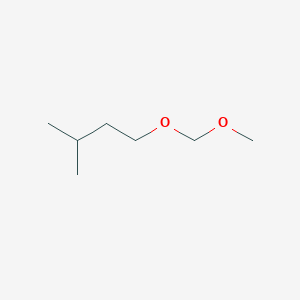
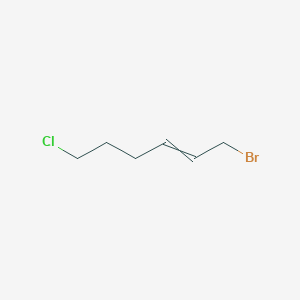
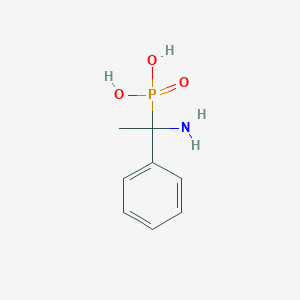
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
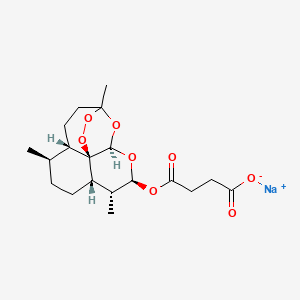
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
